molecular formula C24H24N2O5 B3981179 N-{2,5-dimethoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide

N-{2,5-dimethoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide

Cat. No.: B3981179
M. Wt: 420.5 g/mol
InChI Key: BPJQYRVYBCOWAR-UHFFFAOYSA-N
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Description

N-{2,5-dimethoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide is a complex organic compound with a molecular formula of C26H28N2O6 and a molecular weight of 464.51 g/mol This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, phenoxy, and amide groups

Preparation Methods

The synthesis of N-{2,5-dimethoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the phenoxypropanoyl intermediate: This step involves the reaction of phenol with propanoyl chloride in the presence of a base to form the phenoxypropanoyl intermediate.

    Coupling with 2,5-dimethoxyaniline: The phenoxypropanoyl intermediate is then reacted with 2,5-dimethoxyaniline to form the corresponding amide.

    Final coupling with benzoyl chloride: The resulting compound is then coupled with benzoyl chloride to form the final product, this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.

Chemical Reactions Analysis

N-{2,5-dimethoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

    Substitution: The methoxy and phenoxy groups can undergo nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{2,5-dimethoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It may be used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-{2,5-dimethoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

N-{2,5-dimethoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2,5-dimethoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-16(31-18-12-8-5-9-13-18)23(27)25-19-14-22(30-3)20(15-21(19)29-2)26-24(28)17-10-6-4-7-11-17/h4-16H,1-3H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJQYRVYBCOWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C(=C1)OC)NC(=O)C2=CC=CC=C2)OC)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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